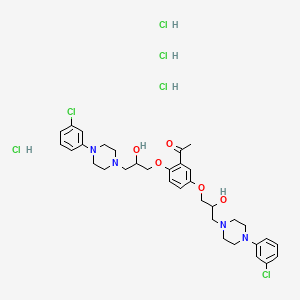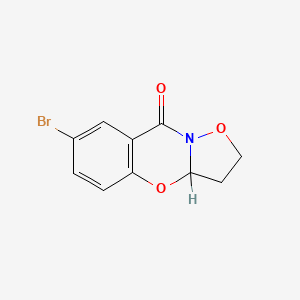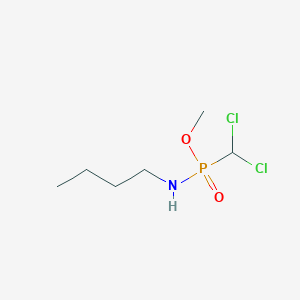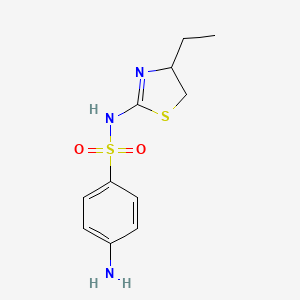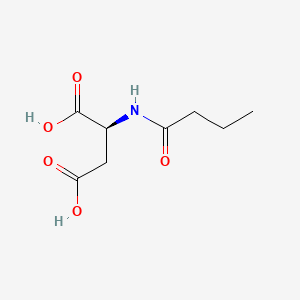
N-Butyryl-DL-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyryl-DL-aspartic acid is a chemical compound with the molecular formula C8H13NO5 It is a derivative of aspartic acid, where the amino group is substituted with a butyryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyryl-DL-aspartic acid can be achieved through several methods. One common approach involves the Michael addition of butylamine to dimethyl fumarate, followed by hydrolysis and purification steps . Another method includes the regioselective transformation of fumaric or maleic acid mono-esters and amides into beta-substituted aspartic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pH conditions to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyryl-DL-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butyryl group to other functional groups.
Substitution: The amino group in the aspartic acid moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperature, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aspartic acid derivatives.
Applications De Recherche Scientifique
N-Butyryl-DL-aspartic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Butyryl-DL-aspartic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist in various biochemical processes, influencing cellular functions and signaling pathways . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-DL-aspartic acid: A derivative of aspartic acid with a methyl group substitution, known for its role in neuroexcitatory events.
N-Butyryl-DL-homoserine lactone: Another butyryl-substituted compound with applications in quorum sensing and microbial communication.
Uniqueness
N-Butyryl-DL-aspartic acid is unique due to its specific chemical structure and the resulting properties. Its butyryl substitution provides distinct reactivity and potential applications compared to other similar compounds. This uniqueness makes it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
130056-59-6 |
|---|---|
Formule moléculaire |
C8H13NO5 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(2S)-2-(butanoylamino)butanedioic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
Clé InChI |
AKENSLPCKUWJFX-YFKPBYRVSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
CCCC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


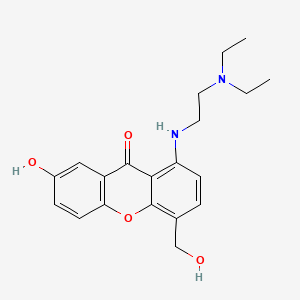

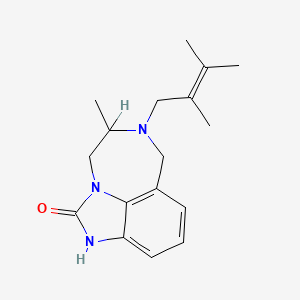
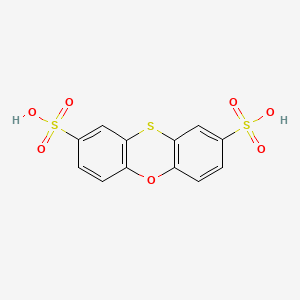
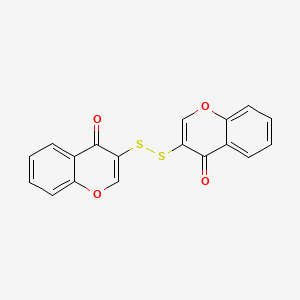
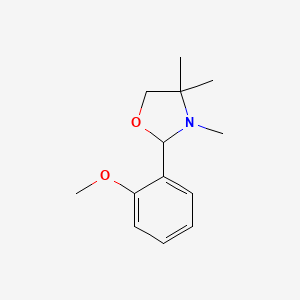
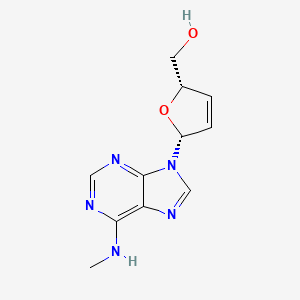
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)

